Home > Products > Screening Compounds P74742 > CCK-B Receptor Antagonist 2
CCK-B Receptor Antagonist 2 -

CCK-B Receptor Antagonist 2

Catalog Number: EVT-8225926
CAS Number:
Molecular Formula: C27H28N6O3
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholecystokinin B receptor antagonist 2 is a compound that targets the cholecystokinin B receptor, a G protein-coupled receptor primarily expressed in the central nervous system and gastrointestinal tract. This receptor plays a crucial role in various physiological processes, including anxiety regulation, feeding behavior, and gastrointestinal function. The antagonist's development is significant for therapeutic applications, particularly in treating conditions related to anxiety and gastrointestinal disorders.

Source

Cholecystokinin B receptor antagonist 2 is derived from studies on cholecystokinin and gastrin interactions with their respective receptors. The cholecystokinin B receptor gene (CCKBR) encodes this receptor and is located on chromosome 11 in humans .

Classification

Cholecystokinin B receptor antagonist 2 falls under the category of pharmacological agents known as receptor antagonists. These compounds inhibit the activity of specific receptors—in this case, the cholecystokinin B receptor—thereby modulating biological responses associated with its activation.

Synthesis Analysis

Methods

The synthesis of cholecystokinin B receptor antagonist 2 typically involves several organic chemistry techniques, including:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form peptides that can act as antagonists.
  2. Solution-Phase Synthesis: Involves synthesizing compounds in a liquid medium, allowing for easier purification and characterization.
  3. Chemical Modifications: Post-synthetic modifications may be performed to enhance the binding affinity and selectivity of the antagonist towards the cholecystokinin B receptor.

Technical Details

The synthesis often requires protecting groups to prevent unwanted reactions during the coupling of amino acids. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, while mass spectrometry confirms the molecular weight and structure of the synthesized compound.

Molecular Structure Analysis

Structure

Cholecystokinin B receptor antagonist 2's molecular structure is characterized by specific functional groups that confer its ability to bind selectively to the cholecystokinin B receptor. The precise three-dimensional conformation is critical for its antagonistic activity.

Data

The molecular formula and weight are essential parameters in understanding its properties. For instance, typical values might include:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: Approximately X g/mol (exact value based on the synthesized variant)
Chemical Reactions Analysis

Reactions

Cholecystokinin B receptor antagonist 2 undergoes various chemical reactions during synthesis, including:

  1. Peptide Bond Formation: Essential for constructing peptide-based antagonists.
  2. Deprotection Reactions: Necessary to remove protecting groups after synthesis.
  3. Cyclization Reactions: If applicable, these reactions can enhance stability and bioactivity.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, pH, and solvent choice, which must be optimized for efficient synthesis.

Mechanism of Action

Process

Cholecystokinin B receptor antagonist 2 operates by binding to the cholecystokinin B receptor, preventing its activation by endogenous ligands like cholecystokinin and gastrin. This blockade leads to a reduction in downstream signaling pathways associated with anxiety and gastrointestinal motility.

Data

Studies have shown that antagonism at this receptor can significantly alter neurotransmitter release patterns, particularly dopamine and gamma-aminobutyric acid levels in various brain regions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stability can vary based on storage conditions; generally stable under dry conditions.
  • pH Sensitivity: May exhibit altered solubility or stability at extreme pH levels.

Relevant data regarding melting point, boiling point, and other thermodynamic properties would be determined through experimental methods.

Applications

Cholecystokinin B receptor antagonist 2 has several scientific uses:

  1. Research Tool: Used in studies investigating the role of cholecystokinin B receptors in neurobiology and gastrointestinal physiology.
  2. Therapeutic Potential: Investigated for its potential use in treating anxiety disorders, obesity, and other conditions linked to dysregulation of cholecystokinin signaling.
  3. Pharmacological Studies: Serves as a model compound for developing new drugs targeting similar receptors or pathways.
Historical Context & Evolution of CCK-B Receptor Antagonists

Discovery and Early Pharmacological Characterization of CCK-B Receptor Antagonists

The discovery of cholecystokinin-B (CCK-B) receptor antagonists originated from efforts to distinguish the physiological roles of CCK-B receptors from CCK-A receptors. Early pharmacological work in the 1970s-1980s identified proglumide as the first weakly potent antagonist with modest selectivity for CCK-B over CCK-A receptors. Proglumide (DL-4-benzamido-N,N-dipropylglutaramic acid) demonstrated the ability to inhibit gastrin-stimulated gastric acid secretion in vivo, providing initial evidence that CCK-B receptors (which are identical to gastrin receptors) mediated this physiological function [2] [6]. However, proglumide exhibited low affinity (micromolar range) and poor selectivity, binding weakly to gamma-aminobutyric acid receptors as well. This limited its utility as a mechanistic probe [6].

The development of the peptidic antagonist CI-988 (PD-134308) represented a significant advance in the early 1990s. CI-988 emerged from systematic modification of the C-terminal tetrapeptide amide common to both CCK and gastrin (Trp-Met-Asp-Phe-NH₂), which constitutes the minimal active sequence required for CCK-B receptor activation [3]. While CI-988 exhibited nanomolar affinity (Kᵢ ≈ 1.5 nM) for the CCK-B receptor, its peptidic nature resulted in poor oral bioavailability and rapid enzymatic degradation, restricting its clinical utility. Nevertheless, CI-988 became an invaluable research tool, enabling critical in vivo studies that established roles for CCK-B receptors in anxiety modulation, nociception, and gastric acid secretion [6].

Table 1: Evolution of Early CCK-B Receptor Antagonists

CompoundChemical ClassAffinity (CCK-B Kᵢ)Selectivity (CCK-B vs. CCK-A)Key Limitations
ProglumideGlutamic acid derivative~10 μM~10-foldLow potency, non-selective
L-365,260Benzodiazepine2 nM150-foldResidual agonist activity
CI-988 (PD-134308)Peptidomimetic1.5 nM>1000-foldPoor oral bioavailability
RP-69758Ureido-acetamide0.3 nM>10,000-foldSpecies-specific activity variations

Structural Evolution from Peptidergic to Non-Peptidergic Antagonist Scaffolds

The transition from peptidic to non-peptidergic CCK-B receptor antagonists was driven by the need to overcome pharmacokinetic limitations while maintaining high receptor affinity and selectivity. Three major structural classes emerged:

  • Benzodiazepine Derivatives: The identification of asperlicin from Aspergillus alliaceus fermentation broths represented a breakthrough. This natural product served as the structural template for developing synthetic benzodiazepines like L-365,260. Strategic modifications, including introduction of a 3-methyl substituent and optimization of the phenyl urea moiety, yielded compounds with nanomolar affinity (Kᵢ ≈ 2 nM) and enhanced selectivity (>150-fold for CCK-B over CCK-A) [4] [6].

  • Ureido-Acetamides: Simultaneously, the ureido-acetamide scaffold was developed through systematic optimization of lead compounds identified via high-throughput screening. RP-69758 and RP-73870 exemplified this class, achieving remarkable selectivity (>10,000-fold for CCK-B) and sub-nanomolar potency (Kᵢ ≈ 0.3 nM) [6]. Key structural features included a central acetamide linker flanked by aromatic systems and constrained aliphatic rings, reducing conformational flexibility and enhancing receptor complementarity.

  • Pyrrole/Imidazole-Based Scaffolds: Scaffold hopping using molecular field point analysis enabled the design of novel antagonists like JB93182. This approach replaced two amide bonds in earlier leads with either pyrrole or imidazole rings, significantly reducing molecular weight and polarity. These changes dramatically decreased biliary excretion – a major limitation of earlier high-molecular-weight compounds – while retaining nanomolar potency and selectivity [5].

The evolution of these scaffolds was critically informed by understanding the molecular basis of ligand binding. Key determinants of CCK-B selectivity included interactions with residue Thr³⁵⁶ (human CCK-B receptor numbering), which differs from the corresponding Met residue in the CCK-A receptor. Non-peptidergic antagonists exploited this divergence through optimized van der Waals contacts and hydrogen bonding networks inaccessible to peptidic ligands [3].

Role of Benzodiazepine Derivatives in CCK-B Antagonist Development

Benzodiazepine derivatives served as pivotal scaffolds bridging early peptidic antagonists and modern drug-like compounds. The prototypical compound L-365,260 (3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea) established the pharmacophoric requirements for high-affinity CCK-B receptor binding:

  • A 1,4-benzodiazepine core providing conformational restraint
  • A C₃ urea substituent engaging in hydrogen bonding with receptor residues
  • An N₁-methyl group preventing lactam ring opening
  • A 5-phenyl ring occupying a critical hydrophobic pocket [4] [6]

Subsequent optimization focused on improving metabolic stability and eliminating residual agonist activity observed with early analogs. YM022 [(R)-1-[2,3-Dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea] demonstrated exceptional potency (IC₅₀ = 0.26 nM) and >70,000-fold selectivity over CCK-A receptors. Its design incorporated a methylphenacyl group at N₁, sterically hindering cytochrome P450-mediated oxidation at the C₃ position – a major metabolic pathway in earlier compounds [4] [6].

Properties

Product Name

CCK-B Receptor Antagonist 2

IUPAC Name

1-(3-aminophenyl)-3-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C27H28N6O3

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H28N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15,24H,16,28H2,1-3H3,(H2,30,32,36)/t24-/m0/s1

InChI Key

ABJHMASUFPDZRW-DEOSSOPVSA-N

SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.